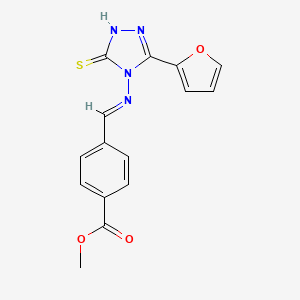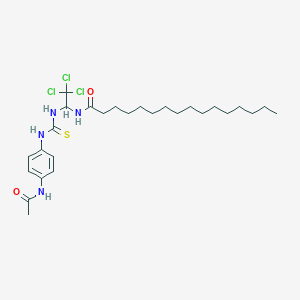
1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes hydroxypropoxy and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-(2-hydroxypropoxy)phenol with isopropylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, oxidation, and cellular signaling . The hydroxypropoxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Uniqueness
Compared to similar compounds, 1-(4-(1-(4-(2-Hydroxypropoxy)phenyl)-1-methylethyl)phenoxy)-2-propanol exhibits unique properties due to its specific structural arrangement. The presence of both hydroxypropoxy and phenyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
特性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol |
InChI |
InChI=1S/C15H16O2.C3H8O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-2-1-3-5/h3-10,16-17H,1-2H3;4-5H,1-3H2 |
InChIキー |
MEBNBMJYONDXTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11977246.png)
![2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11977250.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11977257.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11977258.png)
![4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide](/img/structure/B11977265.png)
![methyl 4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11977279.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977282.png)
![(5Z)-2-Imino-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977284.png)



![Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977306.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)
